molecular formula C23H28N4O6S B2500187 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-21-2

4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2500187
CAS No.: 533870-21-2
M. Wt: 488.56
InChI Key: ABPXHLLELFTEMR-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sophisticated benzamide derivative engineered for advanced scientific research. This compound is characterized by a 1,3,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group, linked via an amide bond to a benzene sulfonamide core featuring a butyl-ethyl substitution. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for conferring significant biological activity to molecules . This compound is supplied strictly for research applications and is not intended for diagnostic or therapeutic uses. Research Applications and Biological Value: This compound is of high interest in antimicrobial research, particularly against multidrug-resistant pathogens. Compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have demonstrated potent activity against critical Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.25 µg/mL . Furthermore, related sulfamoyl-containing benzamide derivatives are investigated for their enzyme inhibitory properties. Research indicates that similar structures can act as cholinesterase inhibitors, showing potential for application in neurodegenerative disease research, and as carbonic anhydrase inhibitors, which are relevant for conditions like glaucoma . The specific substitution pattern on the oxadiazole and sulfonamide groups in this compound allows researchers to explore structure-activity relationships to optimize potency and selectivity for specific biological targets. Mechanism of Action Insight: While the precise mechanism of action for this specific analog is a subject for ongoing investigation, the biological activity of its structural analogues provides strong guidance. The primary mechanism is believed to involve targeted enzyme inhibition. The sulfonamide group is a key pharmacophore known to inhibit various enzymes, including carbonic anhydrase, by mimicking the substrate and binding to the active site . Additionally, the overall molecular architecture of N-(1,3,4-oxadiazol-2-yl)benzamides allows for interaction with bacterial cellular machinery, leading to growth inhibition of resilient pathogens . Researchers can utilize this compound as a key chemical tool to probe these and other biological pathways. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-5-7-14-27(6-2)34(29,30)18-11-8-16(9-12-18)21(28)24-23-26-25-22(33-23)19-13-10-17(31-3)15-20(19)32-4/h8-13,15H,5-7,14H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPXHLLELFTEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule belonging to the class of sulfonamides and oxadiazoles. Its unique structural features contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is C23H28N4O6S , with a molecular weight of 488.56 g/mol . The compound features a sulfonamide group, an oxadiazole ring, and a methoxyphenyl group, which enhance its binding affinity and biological activity.

Component Description
Molecular Formula C23H28N4O6S
Molecular Weight 488.56 g/mol
Functional Groups Sulfonamide, Oxadiazole, Methoxyphenyl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting the activity of key enzymes involved in various biochemical pathways.
  • Nucleic Acid Interaction : The oxadiazole ring can interact with nucleic acids (DNA/RNA), potentially affecting gene expression and protein synthesis.
  • Enhanced Binding Affinity : The methoxyphenyl group increases the compound's binding affinity to its targets, enhancing its efficacy.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor effects. For instance:

  • A related study showed that derivatives containing the oxadiazole ring inhibited RET kinase activity in cancer cells, leading to reduced cell proliferation .
  • In vitro assays indicated that compounds with the oxadiazole moiety exhibited moderate to high potency against various cancer cell lines.

Antimicrobial Properties

Research has indicated potential antimicrobial activity for sulfonamide derivatives:

  • Compounds similar to 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide were evaluated for their antibacterial properties against common pathogens.
  • The results suggested that these compounds could serve as lead candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole-containing compounds has been explored:

  • Studies have shown that certain derivatives can inhibit inflammatory pathways by modulating cytokine production in vitro .
  • This suggests a possible application in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide:

  • Study on RET Kinase Inhibition :
    • Researchers synthesized a series of benzamide derivatives with oxadiazole rings.
    • Results indicated significant inhibition of RET kinase activity (IC50 values ranging from 0.5 to 1.5 µM) in cell-based assays .
  • Antimicrobial Evaluation :
    • A set of sulfonamide derivatives was tested against Gram-positive and Gram-negative bacteria.
    • Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Inflammatory Response Modulation :
    • In vitro studies assessed the impact on TNF-alpha production in macrophages.
    • Certain derivatives reduced TNF-alpha levels by over 50% at concentrations of 10 µM .

Comparison with Similar Compounds

LMM5 and LMM11 (1,3,4-Oxadiazole Antifungal Agents)

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are antifungal agents targeting Candida albicans via thioredoxin reductase inhibition . Key differences include:

  • Sulfamoyl substituents: LMM5 (benzyl-methyl) and LMM11 (cyclohexyl-ethyl) vs. the target compound (butyl-ethyl).
  • Oxadiazole substituents : LMM5 has a 4-methoxyphenylmethyl group, LMM11 a furan-2-yl, while the target compound uses 2,4-dimethoxyphenyl. The dimethoxyphenyl group may enhance π-π stacking and hydrogen bonding with fungal enzyme active sites.
  • Antifungal activity : LMM5 and LMM11 showed efficacy at concentrations of 50 μg/mL and 100 μg/mL, respectively . The target compound’s activity remains uncharacterized but is hypothesized to improve due to optimized substituent interactions.

VNI Derivatives (Sterol 14α-Demethylase Inhibitors)

VNI derivatives, such as (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide , target fungal sterol biosynthesis . Unlike the target compound, VNI derivatives incorporate imidazole and dichlorophenyl groups critical for binding cytochrome P450 enzymes. The absence of these groups in the target compound suggests divergent mechanisms of action.

Carbonic Anhydrase Inhibitors (e.g., Compound 6a)

Compound 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) inhibits human carbonic anhydrase II (hCA II) through sulfonamide interactions with the zinc ion in the active site . Compared to the target compound:

  • Substituent effects : The ethylthio group in 6a enhances metal coordination, while the target’s dimethoxyphenyl may rely on hydrophobic or aromatic interactions.
  • Enzyme inhibition: 6a’s IC50 for hCA II is unpublished, but structural analogs show nanomolar-range activity. The target compound’s sulfamoyl group could similarly engage in hydrogen bonding but lacks the thioether moiety critical for zinc binding.

Triazine-Based Sulfamoyl Benzamides

Compounds like 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (51) replace the oxadiazole with a triazine ring . These derivatives exhibit cytotoxic and enzyme-inhibitory properties but differ in:

  • Ring structure : Triazines offer distinct electronic profiles compared to oxadiazoles, altering binding kinetics.

Structural and Pharmacokinetic Comparisons

Molecular Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 488.6 3.3 9 11
LMM5 ~494.6* ~4.0* 8 10
LMM11 ~464.5* ~4.5* 7 9
Compound 6a 381.4 2.8 7 8
VNI Derivative ~450.3* ~3.9* 9 12

*Estimated based on structural analogs.

Key Trends

  • The target compound’s butyl-ethyl sulfamoyl balances lipophilicity and steric effects.
  • Bioavailability : The target compound’s 11 rotatable bonds and moderate XLogP3 suggest favorable membrane penetration, though in vivo studies are needed .

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